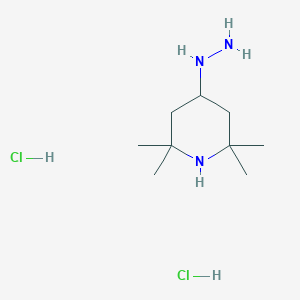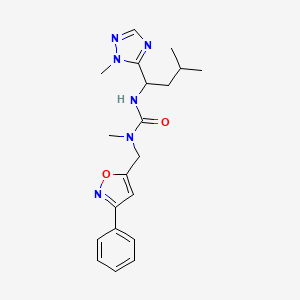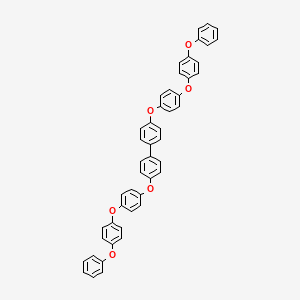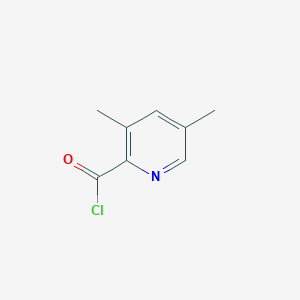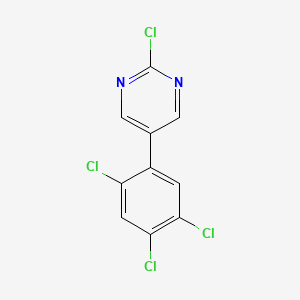
2-Chloro-5-(2,4,5-trichlorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2,4,5-trichlorophenyl)pyrimidine is a chemical compound with the molecular formula C10H4Cl4N2 and a molecular weight of 293.96 g/mol It is a pyrimidine derivative, characterized by the presence of chlorine atoms at specific positions on the phenyl and pyrimidine rings
Preparation Methods
The synthesis of 2-Chloro-5-(2,4,5-trichlorophenyl)pyrimidine typically involves the reaction of 2,4,5-trichlorophenylamine with a chlorinating agent in the presence of a base. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent and pyridine as the base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-5-(2,4,5-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl and pyrimidine rings can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions with aryl boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as dimethylformamide (DMF) and acetonitrile.
Scientific Research Applications
2-Chloro-5-(2,4,5-trichlorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a tool for studying the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,4,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives have been shown to inhibit kinases and other enzymes critical for cancer cell proliferation . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Chloro-5-(2,4,5-trichlorophenyl)pyrimidine can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of the trichlorophenyl group, leading to different electronic properties and reactivity.
2,4-Dichloro-5-methylpyrimidine: This compound has methyl and dichloro substituents, which affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H4Cl4N2 |
|---|---|
Molecular Weight |
294.0 g/mol |
IUPAC Name |
2-chloro-5-(2,4,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl4N2/c11-7-2-9(13)8(12)1-6(7)5-3-15-10(14)16-4-5/h1-4H |
InChI Key |
ZLNWQMUYXJXGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


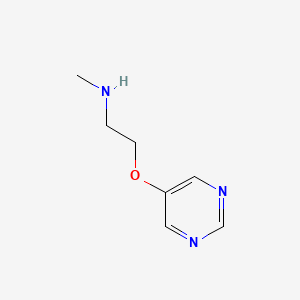

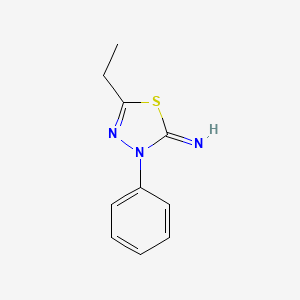
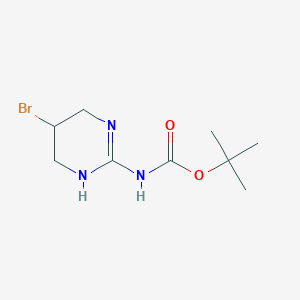
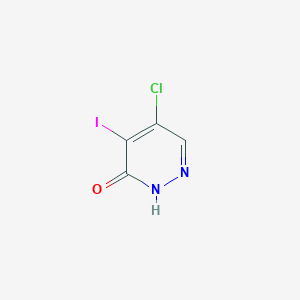
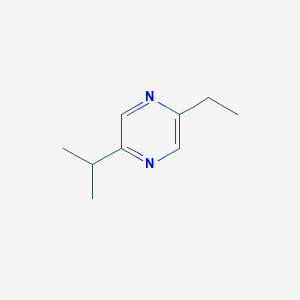
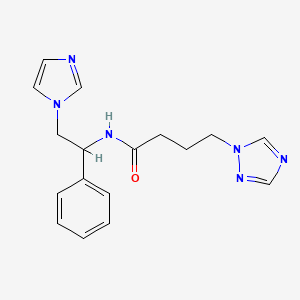

![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)
